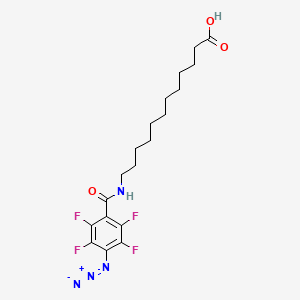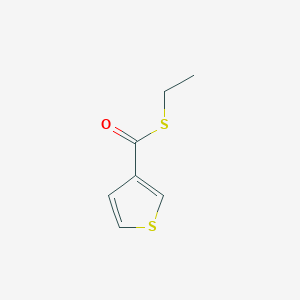
1,1'-Bis(2-ethoxy-2-oxoethyl)-4,4'-bipyridin-1-ium diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(2-ethoxy-2-oxoethyl)-4,4’-bipyridin-1-ium diperchlorate is a chemical compound with a complex structure, characterized by the presence of bipyridinium and ethoxy-oxoethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-ethoxy-2-oxoethyl)-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4,4’-bipyridine with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with perchloric acid to obtain the diperchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis(2-ethoxy-2-oxoethyl)-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy-oxoethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(2-ethoxy-2-oxoethyl)-4,4’-bipyridin-1-ium diperchlorate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and electronic devices.
Wirkmechanismus
The mechanism of action of 1,1’-Bis(2-ethoxy-2-oxoethyl)-4,4’-bipyridin-1-ium diperchlorate involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride: Known for its herbicidal properties.
1,1’-Diethyl-4,4’-bipyridinium dibromide: Used as a redox-active compound in electrochemical applications.
Uniqueness
1,1’-Bis(2-ethoxy-2-oxoethyl)-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
380384-21-4 |
|---|---|
Molekularformel |
C18H22Cl2N2O12 |
Molekulargewicht |
529.3 g/mol |
IUPAC-Name |
ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;diperchlorate |
InChI |
InChI=1S/C18H22N2O4.2ClHO4/c1-3-23-17(21)13-19-9-5-15(6-10-19)16-7-11-20(12-8-16)14-18(22)24-4-2;2*2-1(3,4)5/h5-12H,3-4,13-14H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
ZEVGMURNEARQGO-UHFFFAOYSA-L |
Kanonische SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)OCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


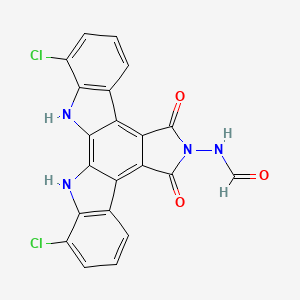
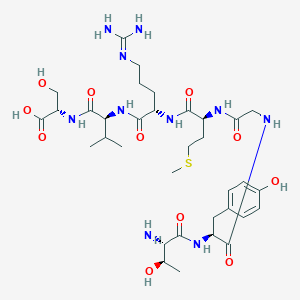
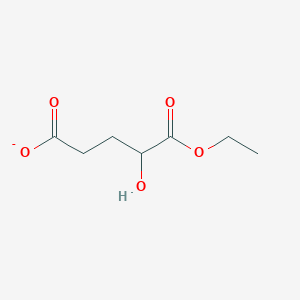
![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)

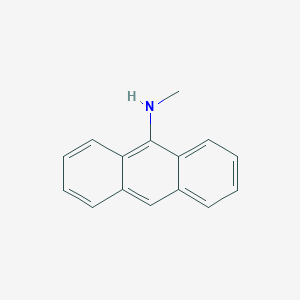
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
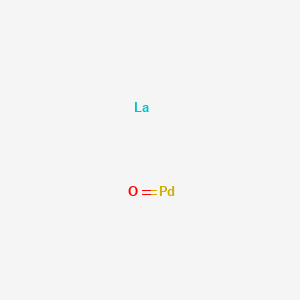
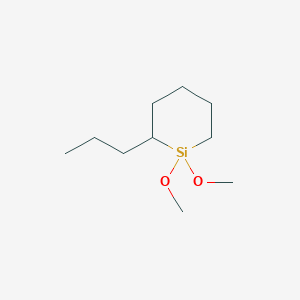
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
